molecular formula C10H15F2NO4 B13459172 [(Tert-butoxycarbonyl)amino](2,2-difluorocyclopropyl)acetic acid CAS No. 1393529-99-1

[(Tert-butoxycarbonyl)amino](2,2-difluorocyclopropyl)acetic acid

Cat. No.: B13459172
CAS No.: 1393529-99-1
M. Wt: 251.23 g/mol
InChI Key: OTJZIIHIAYYKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclopropyl moiety

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,2-difluorocyclopropyl acetic acid.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with 2,2-difluorocyclopropyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to expose the free amine, which can then interact with specific biological targets. The difluorocyclopropyl moiety may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid can be compared with other similar compounds, such as:

    2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid: This compound has a similar Boc-protected amino group but features an oxan-2-yl moiety instead of the difluorocyclopropyl group.

    2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: This compound contains a trifluoromethylcyclobutyl group, which may impart different chemical and biological properties compared to the difluorocyclopropyl group.

Properties

CAS No.

1393529-99-1

Molecular Formula

C10H15F2NO4

Molecular Weight

251.23 g/mol

IUPAC Name

2-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-4-10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

OTJZIIHIAYYKBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.